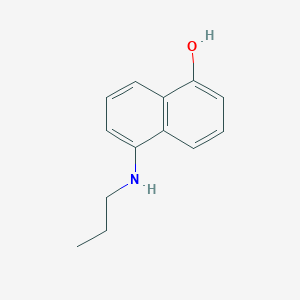

5-(Propylamino)naphthalen-1-ol

CAS No.:

Cat. No.: VC13061706

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO |

|---|---|

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | 5-(propylamino)naphthalen-1-ol |

| Standard InChI | InChI=1S/C13H15NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13(11)15/h3-8,14-15H,2,9H2,1H3 |

| Standard InChI Key | WAYUCRRTEZWLSS-UHFFFAOYSA-N |

| SMILES | CCCNC1=CC=CC2=C1C=CC=C2O |

| Canonical SMILES | CCCNC1=CC=CC2=C1C=CC=C2O |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

5-(Propylamino)naphthalen-1-ol features a naphthalene backbone substituted with a hydroxyl group at position 1 and a propylamino group () at position 5 (Figure 1). The compound’s IUPAC name is (6S)-5,6,7,8-tetrahydro-6-(propylamino)-1-naphthalenol, reflecting its partially hydrogenated tetralin derivative in some synthetic routes . The stereochemistry at the 6-position (S-configuration) is critical for its biological activity in related compounds, such as the anti-Parkinson drug Rotigotine .

Key Physicochemical Properties :

-

Molecular Formula:

-

Exact Mass: 205.147 g/mol

-

LogP: 2.64

-

Polar Surface Area (PSA): 32.26 Ų

-

HS Code: 2922299090 (amino-naphthols and derivatives)

Synthesis and Derivative Formation

Alkylation of Aminonaphthol Precursors

A common route to synthesize 5-(propylamino)naphthalen-1-ol involves the alkylation of 5-aminonaphthalen-1-ol with 1-bromopropane. In a study by Firmino et al., 5-aminonaphthalen-2-ol was alkylated with 1-bromopropane in methanol under reflux to yield 5-(propylamino)naphthalen-2-ol (2) and 5-(dipropylamino)naphthalen-2-ol (3) . While this method targets the 2-ol isomer, analogous strategies could apply to the 1-ol derivative by starting with 5-aminonaphthalen-1-ol.

Hydrogenation and Functionalization

Partial hydrogenation of the naphthalene ring generates tetralin intermediates, which are oxidized to tetralones and further functionalized. For example, Rotigotine—a structurally related dopamine agonist—is synthesized via hydrogenation of 1-naphthol derivatives followed by stereoselective alkylation . Similar steps may yield 5-(propylamino)naphthalen-1-ol, though explicit pathways for the 1-ol isomer remain less documented in the literature.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations for amine () and hydroxyl groups () dominate the spectrum .

-

NMR: -NMR in DMSO-d reveals aromatic protons (), methylene groups adjacent to the amine (), and hydroxyl protons () .

Stability and Reactivity

The compound’s phenolic hydroxyl group renders it susceptible to electrophilic substitution at the 4-position, analogous to 1-naphthol . Tautomerism between keto and enol forms may influence its reactivity in alkaline conditions, as seen in the Bucherer reaction for amination .

Pharmacological Applications and Mechanisms

Dopamine Receptor Agonism

Structural analogues of 5-(propylamino)naphthalen-1-ol, such as 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol, exhibit high affinity for dopamine D2/D3 receptors ( for D3) . These compounds act as full agonists in GTPγS binding assays () and show neuroprotective effects in Parkinson’s disease models . The propylamino side chain enhances receptor selectivity and metabolic stability, making it a critical pharmacophore.

Iron Chelation and Antioxidant Activity

Hybrid molecules combining 8-hydroxyquinoline moieties with dopamine agonists demonstrate dual functionality: D2/D3 receptor activation and iron chelation . For example, compound 19b chelates iron with and scavenges hydroxyl radicals in deoxyribose assays, suggesting potential for mitigating oxidative stress in neurodegeneration .

Industrial and Regulatory Considerations

Tariff and Trade Classification

Under HS Code 2922299090, 5-(propylamino)naphthalen-1-ol falls under "other amino-naphthols," subject to a 6.5% MFN tariff and 17% VAT in certain jurisdictions . Its classification underscores its industrial relevance in dye manufacturing and pharmaceutical intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume